molecular formula C23H14Cl2N4O5 B3839440 2,4-Dichloro-6-[[4-[(2,4-dinitronaphthalen-1-yl)amino]phenyl]iminomethyl]phenol

2,4-Dichloro-6-[[4-[(2,4-dinitronaphthalen-1-yl)amino]phenyl]iminomethyl]phenol

Cat. No.: B3839440
M. Wt: 497.3 g/mol
InChI Key: YEHMCJYLVJRFIL-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-[[4-[(2,4-dinitronaphthalen-1-yl)amino]phenyl]iminomethyl]phenol is a complex organic compound characterized by its unique structure, which includes dichloro, dinitro, and phenol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-[[4-[(2,4-dinitronaphthalen-1-yl)amino]phenyl]iminomethyl]phenol typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-[[4-[(2,4-dinitronaphthalen-1-yl)amino]phenyl]iminomethyl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives .

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-[[4-[(2,4-dinitronaphthalen-1-yl)amino]phenyl]iminomethyl]phenol involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biological processes .

Properties

IUPAC Name

2,4-dichloro-6-[[4-[(2,4-dinitronaphthalen-1-yl)amino]phenyl]iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14Cl2N4O5/c24-14-9-13(23(30)19(25)10-14)12-26-15-5-7-16(8-6-15)27-22-18-4-2-1-3-17(18)20(28(31)32)11-21(22)29(33)34/h1-12,27,30H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHMCJYLVJRFIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2NC3=CC=C(C=C3)N=CC4=C(C(=CC(=C4)Cl)Cl)O)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14Cl2N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,4-Dichloro-6-[[4-[(2,4-dinitronaphthalen-1-yl)amino]phenyl]iminomethyl]phenol
Reactant of Route 2
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2,4-Dichloro-6-[[4-[(2,4-dinitronaphthalen-1-yl)amino]phenyl]iminomethyl]phenol
Reactant of Route 3
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2,4-Dichloro-6-[[4-[(2,4-dinitronaphthalen-1-yl)amino]phenyl]iminomethyl]phenol
Reactant of Route 4
2,4-Dichloro-6-[[4-[(2,4-dinitronaphthalen-1-yl)amino]phenyl]iminomethyl]phenol
Reactant of Route 5
2,4-Dichloro-6-[[4-[(2,4-dinitronaphthalen-1-yl)amino]phenyl]iminomethyl]phenol
Reactant of Route 6
Reactant of Route 6
2,4-Dichloro-6-[[4-[(2,4-dinitronaphthalen-1-yl)amino]phenyl]iminomethyl]phenol

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